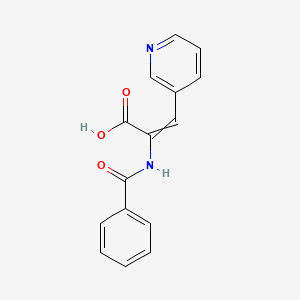

![molecular formula C27H30N2O2 B11823919 Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene](/img/structure/B11823919.png)

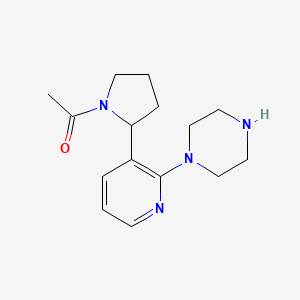

Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ビス[(S)-4-イソプロピルオキサゾリン-2-イル]-2-(フルオレン-9-イル)-エテンは、キラルビス(オキサゾリン)配位子です。この化合物は、特にフリーデル・クラフツ反応における不斉触媒作用への応用で知られています。 フルオレニル基とキラルオキサゾリン環の存在は、さまざまな化学反応におけるその独自の特性と有効性に貢献しています .

準備方法

合成経路と反応条件

ビス[(S)-4-イソプロピルオキサゾリン-2-イル]-2-(フルオレン-9-イル)-エテンの合成は、通常、フルオレン-9-イリデンマロネートとエナンチオマー的に純粋なアミノアルコールの反応を伴います。 このプロセスには、ジヒドロキシジアミド中間体の形成と、その後のオキサゾリン環を形成するための環化などのいくつかのステップが含まれます . 反応条件は、多くの場合、ジクロロメタン (CH2Cl2) を溶媒として、メタンスルホニルクロリド (MsCl) とトリエチルアミン (Et3N) を使用します .

工業生産方法

ビス[(S)-4-イソプロピルオキサゾリン-2-イル]-2-(フルオレン-9-イル)-エテンの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成手順を拡大することになります。これには、反応条件の最適化、より大きな反応器の使用、最終生成物の純度とエナンチオマー過剰率の確保が含まれます。

化学反応の分析

反応の種類

ビス[(S)-4-イソプロピルオキサゾリン-2-イル]-2-(フルオレン-9-イル)-エテンは、主にビス(オキサゾリン)配位子に典型的である反応を受けます。これらには以下が含まれます。

一般的な試薬と条件

試薬: トリフラート銅(II) (Cu(OTf)2)、メタンスルホニルクロリド (MsCl)、トリエチルアミン (Et3N).

条件: 反応は、通常、ジクロロメタン (CH2Cl2) などの溶媒中で、エナンチオ選択性を維持するために制御された温度で行われます.

主な生成物

ビス[(S)-4-イソプロピルオキサゾリン-2-イル]-2-(フルオレン-9-イル)-エテンを含む反応から生成される主な生成物は、多くの場合、フリーデル・クラフツアルキル化反応などからのエナンチオ選択的付加体です .

科学研究への応用

ビス[(S)-4-イソプロピルオキサゾリン-2-イル]-2-(フルオレン-9-イル)-エテンは、科学研究においていくつかの用途があります。

化学: さまざまな反応のエナンチオ選択性を高め、不斉触媒作用におけるキラル配位子として使用されます.

医学: キラル医薬品の合成に使用され、薬効を高め、副作用を軽減する可能性があります。

科学的研究の応用

Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene has several applications in scientific research:

Chemistry: Used as a chiral ligand in asymmetric catalysis, enhancing the enantioselectivity of various reactions.

Medicine: Could be used in the synthesis of chiral pharmaceuticals, improving the efficacy and reducing the side effects of drugs.

Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.

作用機序

ビス[(S)-4-イソプロピルオキサゾリン-2-イル]-2-(フルオレン-9-イル)-エテンが効果を発揮するメカニズムには、金属配位子の錯体の形成が含まれます。これらの錯体は、キラリティを基質に転移し、エナンチオ選択的反応につながります。 フルオレニル基とオキサゾリン環は、遷移状態を安定させ、エナンチオ選択性を高める上で重要な役割を果たします .

類似の化合物との比較

類似の化合物

独自性

ビス[(S)-4-イソプロピルオキサゾリン-2-イル]-2-(フルオレン-9-イル)-エテンは、追加の立体効果と電子効果を提供するフルオレニル基の存在のためにユニークです。 これは、他のビス(オキサゾリン)配位子と比較して、不斉触媒作用における性能を向上させます .

類似化合物との比較

Similar Compounds

Uniqueness

Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene is unique due to the presence of the fluorenyl group, which provides additional steric and electronic effects. This enhances its performance in asymmetric catalysis compared to other bis(oxazoline) ligands .

特性

分子式 |

C27H30N2O2 |

|---|---|

分子量 |

414.5 g/mol |

IUPAC名 |

(4S)-2-[2-(9H-fluoren-9-yl)-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C27H30N2O2/c1-16(2)24-14-30-26(28-24)23(27-29-25(15-31-27)17(3)4)13-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-13,16-17,22,24-25H,14-15H2,1-4H3/t24-,25-/m1/s1 |

InChIキー |

MJHICJJRAWHUGB-JWQCQUIFSA-N |

異性体SMILES |

CC(C)[C@H]1COC(=N1)C(=CC2C3=CC=CC=C3C4=CC=CC=C24)C5=N[C@H](CO5)C(C)C |

正規SMILES |

CC(C)C1COC(=N1)C(=CC2C3=CC=CC=C3C4=CC=CC=C24)C5=NC(CO5)C(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

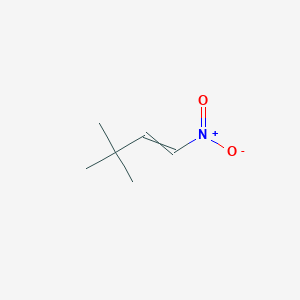

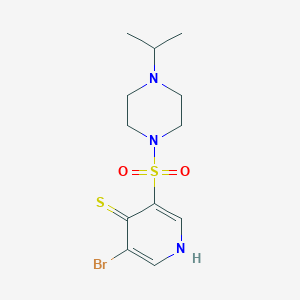

![2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol](/img/structure/B11823848.png)

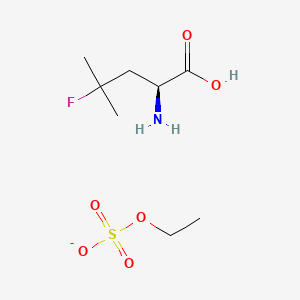

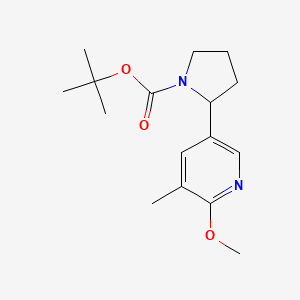

![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]-, (1R)-](/img/structure/B11823852.png)

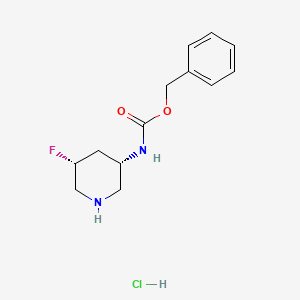

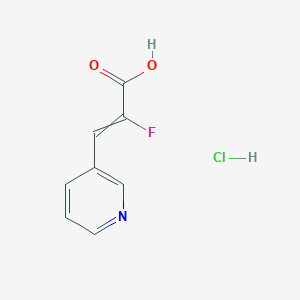

![3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride](/img/structure/B11823872.png)